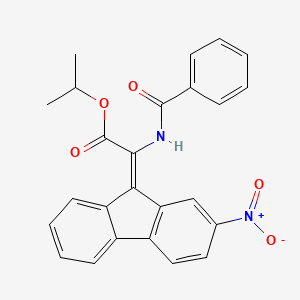![molecular formula C20H21NO3 B4982177 3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one](/img/structure/B4982177.png)
3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a purine nucleoside that acts as a neurotransmitter and neuromodulator in the central nervous system (CNS) and peripheral tissues. Adenosine receptors are widely distributed in the brain and play a critical role in regulating neuronal activity, neurotransmitter release, and synaptic plasticity. Adenosine A1 receptor antagonists have been extensively studied for their potential therapeutic applications in various CNS disorders, including Parkinson's disease, Alzheimer's disease, depression, anxiety, and pain.
作用機序
3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one acts as a competitive antagonist of the adenosine A1 receptor, binding to the receptor with high affinity and blocking the binding of adenosine. Adenosine A1 receptors are coupled to Gi/o proteins, which inhibit adenylate cyclase and reduce cAMP levels, leading to decreased protein kinase A (PKA) activity and reduced phosphorylation of downstream targets. 3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one blocks the inhibitory effects of adenosine on cAMP/PKA signaling, leading to increased PKA activity and enhanced neurotransmitter release.
Biochemical and Physiological Effects:
3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one has been shown to have a wide range of biochemical and physiological effects, depending on the tissue and organ studied. In the CNS, 3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one has been shown to enhance cognitive function, including learning, memory, and attention, by increasing neuronal activity and neurotransmitter release. 3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one has also been shown to have analgesic effects in animal models of pain, by blocking the inhibitory effects of adenosine on pain transmission. In the cardiovascular system, 3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one has been shown to cause vasodilation, hypotension, and bradycardia, by blocking the vasodilatory and negative chronotropic effects of adenosine.
実験室実験の利点と制限
3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one has several advantages as a research tool, including its high selectivity and potency for the adenosine A1 receptor, its ability to cross the blood-brain barrier, and its availability from commercial sources. However, 3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one has several limitations, including its relatively low solubility in water, its potential for non-specific binding to other receptors or proteins, and its potential for off-target effects at high concentrations.
将来の方向性
There are several future directions for research on 3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one and adenosine A1 receptors, including:
1. Development of more selective and potent adenosine A1 receptor antagonists for therapeutic applications in CNS disorders.
2. Investigation of the role of adenosine A1 receptors in the regulation of synaptic plasticity and neuronal development.
3. Identification of downstream targets of adenosine A1 receptors and their role in mediating the physiological and pharmacological effects of adenosine.
4. Development of novel imaging techniques for visualizing adenosine A1 receptors in vivo and monitoring their activity in real-time.
5. Investigation of the potential interactions between adenosine A1 receptors and other neurotransmitter systems, such as dopamine, serotonin, and glutamate, in the regulation of behavior and cognition.
合成法
3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one can be synthesized by several methods, including condensation of 3-(dimethylamino)propylamine with 2-acetylphenol, followed by cyclization with formaldehyde and acid-catalyzed dehydration. Alternatively, 3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one can be prepared by coupling of 3-(dimethylamino)propylamine with 2-hydroxy-4,6-dichloro-1,3,5-triazine, followed by reaction with 2-acetylphenol and acidic workup. The purity and yield of 3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one can be improved by recrystallization from a suitable solvent.
科学的研究の応用
3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one has been widely used as a research tool to investigate the physiological and pharmacological roles of adenosine A1 receptors in various tissues and organs. 3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one has been shown to selectively block the inhibitory effects of adenosine on neurotransmitter release in the CNS, leading to increased neuronal activity and enhanced cognitive function. 3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one has also been used to study the cardiovascular effects of adenosine, including vasodilation, hypotension, and bradycardia. In addition, 3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one has been used to investigate the role of adenosine A1 receptors in the regulation of sleep-wake cycle, pain perception, and thermoregulation.
特性
IUPAC Name |
3-[3-(dimethylamino)propoxy]-2-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-21(2)13-8-14-23-20-18(22)16-11-6-7-12-17(16)24-19(20)15-9-4-3-5-10-15/h3-7,9-12H,8,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKJBFQSTUVZCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B4982098.png)
![N-(3-fluorophenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4982100.png)
![1-[1-hydroxy-1-phenyl-4-(1-piperidinyl)-2-butyn-1-yl]cyclopentanol hydrochloride](/img/structure/B4982101.png)
![2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol](/img/structure/B4982123.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-methylglycinamide](/img/structure/B4982132.png)

![ethyl 3-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4982150.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(3-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4982154.png)



![4-methyl-N-[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]-2-pyridinamine hydrobromide](/img/structure/B4982188.png)
![5-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4982195.png)
![4-[5-(4-fluorophenoxy)pentyl]morpholine](/img/structure/B4982207.png)